molecular formula C21H14Br2IN3O3 B11547920 2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11547920
M. Wt: 643.1 g/mol
InChI Key: GBCLDMZFIPLPKV-KBKYJPHKSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and pyridine moieties

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and iodine atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted aromatic compounds and intermediates for further synthesis .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways, which can result in various biological effects .

Comparison with Similar Compounds

Similar compounds to 2,4-DIBROMO-6-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE include other halogenated aromatic compounds and pyridine derivatives. These compounds share similar reactivity patterns and can undergo similar types of chemical reactions. the presence of both bromine and iodine atoms in this compound makes it unique in terms of its reactivity and potential applications. Some similar compounds include:

Properties

Molecular Formula

C21H14Br2IN3O3

Molecular Weight

643.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C21H14Br2IN3O3/c1-12-6-7-13(10-25-12)20(28)27-26-11-14-8-15(22)9-17(23)19(14)30-21(29)16-4-2-3-5-18(16)24/h2-11H,1H3,(H,27,28)/b26-11+

InChI Key

GBCLDMZFIPLPKV-KBKYJPHKSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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